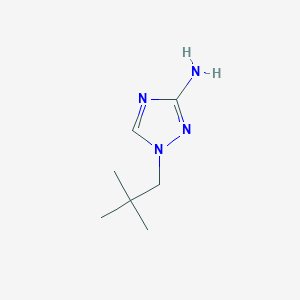

1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(2,2-dimethylpropyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H14N4/c1-7(2,3)4-11-5-9-6(8)10-11/h5H,4H2,1-3H3,(H2,8,10) |

InChI Key |

SPSBMVJOXOIEJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Reaction with Hydrazine Derivatives

One method involves reacting s-triazine with hydrazine derivatives like semicarbazide or aminoguanidine to produce 3-substituted-1,2,4-triazoles. This reaction typically occurs in the absence of a solvent at temperatures between 100°C to 200°C.

Amidines and Imidates

Amidines and imidates are also used as starting materials. For instance, a one-pot, two-step process can synthesize 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids and amidines.

Data Table: General Synthesis Methods of 1,2,4-Triazoles

| Method | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Hydrazine Derivative Reaction | s-Triazine, Hydrazine Derivatives | 100°C - 200°C, No Solvent | Variable |

| Amidine/Imidate Pathway | Carboxylic Acid, Amidine | One-pot, Two-step, Room Temperature | Up to 90% |

| Vinylimidate Method | Vinylimidates | Mild Conditions, PEG Solvent | Up to 98% |

Research Findings and Challenges

While specific research on 1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine is limited, the general synthesis methods for 1,2,4-triazoles offer a foundation for developing its preparation. Challenges include designing efficient routes to introduce the 2,2-dimethylpropyl group and optimizing reaction conditions for high yields.

Chemical Reactions Analysis

1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Molecular Data

*Calculated based on molecular formula.

Key Observations:

- Steric Effects: The tert-pentyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or propyl). This may reduce reactivity in nucleophilic substitution but enhance metabolic stability .

- Solubility: Bulky alkyl groups (e.g., tert-pentyl) likely decrease water solubility compared to aromatic substituents, as seen in fluorobenzyl analogs .

Anticancer Activity

- The tert-pentyl group may modulate lipophilicity, affecting cell membrane penetration .

P2X7 Receptor Antagonism

- 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine: Demonstrates in vitro antagonism, highlighting the role of halogenated aromatic groups in receptor interaction. The target compound’s tert-pentyl group may alter binding kinetics due to steric effects .

Crystallographic and Spectroscopic Data

- 3-Phenyl-1H-1,2,4-triazol-5-amine: Co-crystallization studies reveal planar triazole rings, with substituents affecting packing motifs. The tert-pentyl group in the target compound may induce non-planar conformations, complicating crystallization .

- NMR Trends: Aromatic protons in fluorobenzyl derivatives resonate at δ 7.74–7.43 ppm (DMSO-d6), while alkyl-substituted analogs (e.g., propyl) show simpler spectra (δ 2.34 ppm for NMe2) .

Biological Activity

1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

The compound has the molecular formula and a molecular weight of 158.21 g/mol. It features a triazole ring that is critical for its biological activity. Various synthetic methods have been developed to produce 1,2,4-triazole derivatives, including microwave-assisted synthesis and conventional heating methods. The synthesis of 1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine can involve the reaction of appropriate amines with hydrazine derivatives under acidic or basic conditions, often yielding high purity products with good yields .

Antimicrobial Activity

Research indicates that 1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine exhibits significant antimicrobial properties. Studies have tested its efficacy against various bacterial strains using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | 20 |

| Escherichia coli | 15 | 18 |

| Pseudomonas aeruginosa | 20 | 15 |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Compounds similar to 1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine have shown effectiveness against various fungal pathogens. For instance, studies have indicated that modifications in the triazole ring can enhance antifungal activity by increasing binding affinity to fungal enzymes involved in sterol biosynthesis .

Other Biological Activities

In addition to its antimicrobial properties, research has highlighted other potential biological activities of this compound:

- Anticancer Activity : Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that compounds with a triazole moiety can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antiviral Activity : Preliminary studies indicate potential antiviral effects against certain viruses; however, further research is needed to establish specific mechanisms and efficacy .

Case Studies

A recent study evaluated the biological activity of various synthesized triazole derivatives including 1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine. The study reported:

Q & A

Q. What are the recommended methods for synthesizing 1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting 1,2,4-triazole derivatives with 2,2-dimethylpropyl halides under inert conditions (e.g., using DMSO as a solvent and cesium carbonate as a base) . Yield optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and reaction time. Statistical methods (e.g., factorial design) reduce experimental iterations while ensuring robust parameter identification . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization using H/C NMR and HRMS are critical for validation .

Q. How should researchers safely handle and dispose of this compound to minimize environmental impact?

- Methodological Answer : Use PPE (gloves, lab coats, fume hoods) to avoid direct contact. Waste must be segregated into designated containers for halogenated organics and treated by professional waste management services to prevent environmental contamination. Neutralization protocols (e.g., acidic/basic hydrolysis) may apply depending on functional groups .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Combine H/C NMR to identify proton and carbon environments (e.g., distinguishing amine vs. triazole protons). HRMS validates molecular weight, while IR spectroscopy confirms functional groups (e.g., N-H stretches at ~3300 cm). X-ray crystallography resolves tautomeric ambiguities in solid-state structures .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Tools like Gaussian or ORCA simulate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Machine learning models trained on PubChem data can prioritize reaction conditions, while molecular docking predicts biological activity .

Q. What strategies resolve contradictions in crystallographic data arising from tautomeric forms of 1,2,4-triazole derivatives?

- Methodological Answer : Tautomerism (e.g., 3-amine vs. 5-amine positions) can lead to conflicting crystallographic interpretations. Use temperature-dependent NMR to study dynamic equilibria in solution. Complement with neutron diffraction for precise hydrogen positioning. For static structures, refine X-ray data with restraints for mixed tautomer populations .

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying alkyl chains or introducing fluorophores). Test in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) and correlate results with computational descriptors (logP, polar surface area). Multivariate analysis identifies key structural determinants of activity .

Q. What experimental approaches minimize hazardous byproduct formation during large-scale synthesis?

- Methodological Answer : Green chemistry principles: Replace toxic solvents (DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., copper-mediated couplings) reduce stoichiometric waste. Process intensification (flow chemistry) enhances heat/mass transfer, minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.